![molecular formula C12H14BrNO3 B3137096 Methyl (2S,4S)-4-(4-bromophenoxy)-2-pyrrolidinecarboxylate CAS No. 433289-48-6](/img/structure/B3137096.png)
Methyl (2S,4S)-4-(4-bromophenoxy)-2-pyrrolidinecarboxylate
Overview
Description
Methyl (2S,4S)-4-(4-bromophenoxy)-2-pyrrolidinecarboxylate, also known as MBPC, is a synthetic compound with a wide range of applications in scientific research. It is a chiral molecule, meaning that it has two forms that are mirror images of each other, and each form has a different effect. MBPC has been used in a variety of fields, including biochemistry, physiology, and pharmacology.
Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
Phosphine-Catalyzed Annulation : A study demonstrated the use of ethyl 2-methyl-2,3-butadienoate in a phosphine-catalyzed [4 + 2] annulation process with N-tosylimines, leading to the synthesis of highly functionalized tetrahydropyridines. This method shows the utility of similar compounds in creating complex chemical structures with high regioselectivity and diastereoselectivity (Zhu et al., 2003).
Antioxidant and Anticholinergic Activities : Another research focused on synthesizing and evaluating the biological activities of bromophenol derivatives, including antioxidant and anticholinergic properties, showcasing the compound's potential in medicinal chemistry for developing new bioactive molecules (Rezai et al., 2018).
Hydrazone Sensitivity Tuning : A study on salicylaldehyde-based hydrazones highlighted their application in developing selective fluorescent "turn on" sensors for metal ions, indicating the compound's relevance in creating sensitive diagnostic tools (Rahman et al., 2017).
Synthetic Applications in Multidrug-Resistant Tuberculosis : Research identified related substances in the synthesis of drugs against multidrug-resistant tuberculosis, emphasizing the importance of such compounds in the pharmaceutical industry for improving drug purity and efficacy (Jayachandra et al., 2018).
Brominated Phenols with Radical-Scavenging Activity : A study on marine red algae derived compounds, including highly brominated mono- and bis-phenols, demonstrated significant radical-scavenging activity, suggesting the potential of bromophenol derivatives in developing natural antioxidant agents (Duan et al., 2007).
properties
IUPAC Name |
methyl (2S,4S)-4-(4-bromophenoxy)pyrrolidine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-16-12(15)11-6-10(7-14-11)17-9-4-2-8(13)3-5-9/h2-5,10-11,14H,6-7H2,1H3/t10-,11-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHOQJPKYCQOAN-QWRGUYRKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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